

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid crystal structure

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Compound of Interest

Compound Name: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

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An In-Depth Technical Guide to the Crystal Structure of **5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid**

Foreword: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. For researchers in drug development and materials science, a thorough understanding of the crystal structure is therefore not merely academic but a foundational component of rational design. This guide delves into the structural analysis of **5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid**, a heterocyclic compound representative of a class with significant potential in agrochemical and pharmaceutical applications.

While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document serves as a comprehensive framework for its determination and analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, we present a robust guide to the experimental workflows, data interpretation, and supramolecular insights that a crystal structure analysis would reveal. This whitepaper is designed to equip researchers with the expertise to conduct and interpret such an analysis, transforming raw crystallographic data into actionable molecular knowledge.

Part 1: Synthesis and Single Crystal Cultivation

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these

initial stages are paramount, as the quality of the final structural model is entirely dependent on the quality of the crystal from which data is collected.

Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

The synthesis of pyrazole carboxylic acids can be approached through various established routes. For the target molecule, a common strategy involves the chlorination and subsequent functionalization of a suitable pyrazole precursor. For instance, a plausible route could start from ethyl 5-hydroxy-1-methyl-pyrazole-4-carboxylate, which upon reaction with a chlorinating agent like phosphorus oxychloride, yields the chlorinated pyrazole core.^[1] Subsequent hydrolysis of the ester group would then afford the desired carboxylic acid.

The purity of the final compound is critical for successful crystallization. Standard purification techniques such as recrystallization or column chromatography must be employed to remove any starting materials, byproducts, or residual solvents, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol for Growing X-Ray Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental variables.^[2] The primary goal is to allow molecules to transition from a disordered state in solution to a highly ordered, repeating lattice slowly. Rapid precipitation yields polycrystalline powders, which are unsuitable for single-crystal analysis.^{[3][4]}

Recommended Method: Slow Evaporation

This technique is effective for compounds that are moderately soluble and thermally stable at room temperature.^[2]

Step-by-Step Protocol:

- Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all. Common solvents for screening include ethanol, methanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.

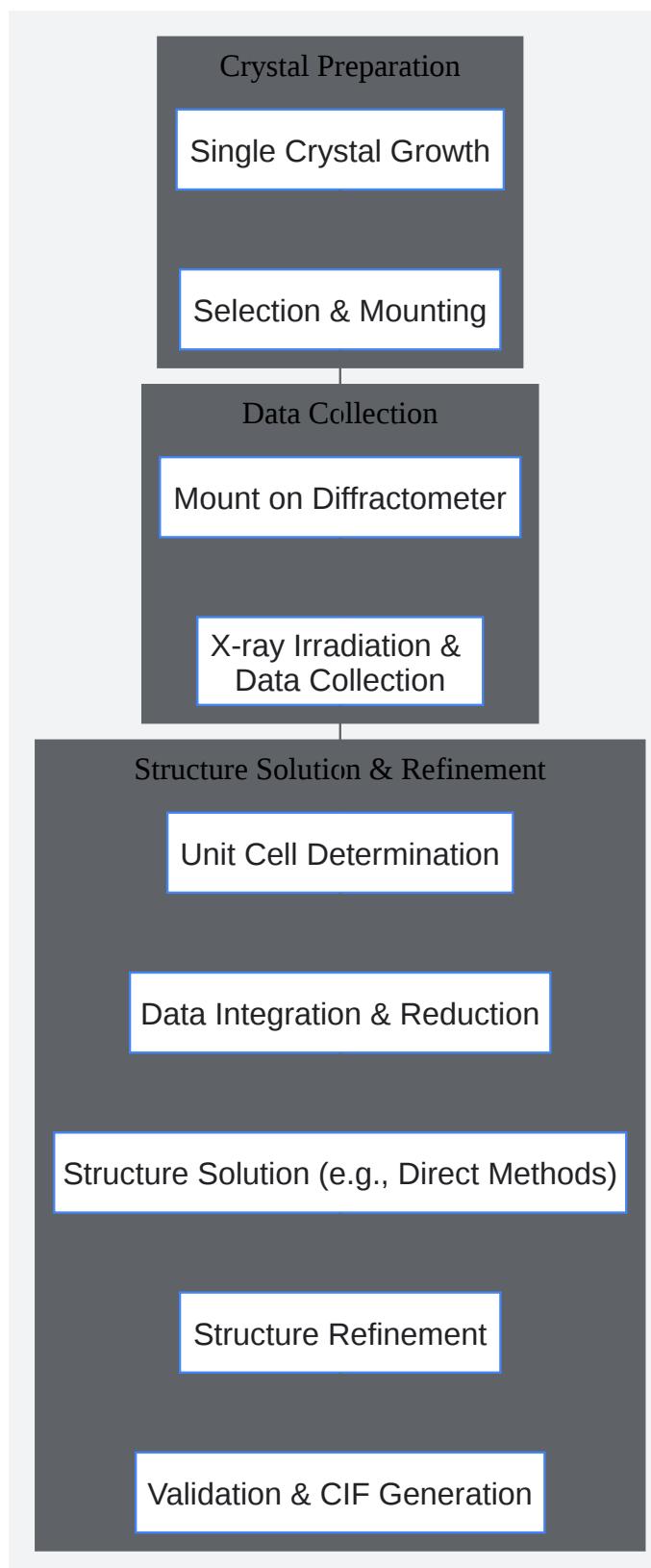
- **Solution Preparation:** Prepare a nearly saturated solution of the purified compound in the chosen solvent. This is achieved by adding the solute to the solvent and gently warming and stirring until it dissolves completely.
- **Filtration:** Filter the warm solution through a syringe filter (0.22 μm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.^[2]
- **Incubation:** Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks.
- **Crystal Growth:** Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. A quiet shelf or a dedicated crystallization chamber is ideal.
- **Harvesting:** Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine spatula. It is often best to leave a small amount of mother liquor to prevent the crystal from drying out and cracking.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.^[5] It provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.^[5]

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is a direct consequence of the crystal's internal periodic structure.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Analysis of Crystal Structure: A Representative Case Study

As the specific crystallographic data for **5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid** is not publicly deposited, we will use the published structure of a close analogue, 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, to illustrate the principles of structural analysis. [6] This molecule shares key functional groups: a pyrazole ring, a methyl group, a carboxylic acid, and a chloro-substituted aromatic ring.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom in the asymmetric unit. From these coordinates, one can calculate intramolecular details such as bond lengths and angles. For the analogue, the pyrazole and pyridine rings are not coplanar, exhibiting a significant dihedral angle of $64.01(8)^\circ$. [6] The carboxylic acid group is nearly coplanar with the pyrazole ring, which facilitates conjugation and influences intermolecular interactions.

Table 1: Selected Crystallographic Data for 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid[6]

Parameter	Value
Chemical Formula	<chem>C10H8ClN3O2</chem>
Molecular Weight	237.64 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	8.250(6)
b (Å)	11.232(8)
c (Å)	11.942(8)
Volume (Å³)	1106.6(13)
Z (Molecules per cell)	4
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions, primarily hydrogen bonds. In carboxylic acids, the most common and robust interaction is the formation of a cyclic dimer via O—H···O hydrogen bonds between two carboxylic acid groups. [7] However, in the case of the analogue 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a different motif is observed.

The crystal structure reveals that intermolecular O—H···N hydrogen bonds link the carboxylic acid group of one molecule to the nitrogen atom of the pyridine ring of an adjacent molecule.[6] This strong interaction results in the formation of one-dimensional chains that extend along the[3] crystallographic direction. These primary chains are further interconnected by weaker C—H···O interactions, creating a two-dimensional network.[6]

This highlights a key principle in crystal engineering: the presence of multiple hydrogen bond donors (carboxyl -OH) and acceptors (pyrazole N, pyridine N, carboxyl C=O) can lead to

competition, resulting in various possible packing arrangements, or polymorphs.[8][9]

Caption: O—H···N hydrogen bonding forming a 1D chain.

Part 4: Implications for Physicochemical Properties

The specific arrangement of molecules in the crystal lattice directly impacts macroscopic properties essential for drug development.

- Solubility and Dissolution Rate: The strength of the intermolecular interactions determines the energy required to break the crystal lattice and solvate the individual molecules. The O—H···N chain motif observed in the analogue is a strong interaction. A hypothetical polymorph of **5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid** forming the more common carboxylic acid dimer might exhibit different lattice energy and thus different solubility.
- Stability and Polymorphism: Understanding the crystal packing of one form is the first step in searching for other polymorphs, which may have different stability profiles.[9] A comprehensive polymorphic screen is a regulatory requirement for active pharmaceutical ingredients (APIs) to ensure consistent performance and safety.
- Mechanical Properties: The arrangement of molecules and the presence of slip planes within the crystal structure can affect the material's mechanical properties, such as its tendency to fracture during tablet compression.

Conclusion

A thorough crystal structure analysis of **5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid** is indispensable for advancing its development as a potential pharmaceutical or agrochemical agent. This guide outlines the critical path from synthesis and crystal growth to data acquisition and detailed structural interpretation. By examining the molecular geometry and, most importantly, the supramolecular assembly dictated by intermolecular forces, researchers can gain profound insights into the material's properties. The case study of a close structural analogue demonstrates that pyrazole carboxylic acids can form robust hydrogen-bonded networks, which are fundamental to their solid-state behavior. The application of these principles will enable the rational control and prediction of the physicochemical properties of this promising molecule.

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